N-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine
Descripción
Propiedades
IUPAC Name |
N-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-3-morpholin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-20-8-2-4-17-14-16(5-6-18(17)20)15-19-7-3-9-21-10-12-22-13-11-21/h5-6,14,19H,2-4,7-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHVXQPNJXXVMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CNCCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001138515 | |
| Record name | 1,2,3,4-Tetrahydro-1-methyl-N-[3-(4-morpholinyl)propyl]-6-quinolinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001138515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-30-4 | |
| Record name | 1,2,3,4-Tetrahydro-1-methyl-N-[3-(4-morpholinyl)propyl]-6-quinolinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-1-methyl-N-[3-(4-morpholinyl)propyl]-6-quinolinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001138515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mecanismo De Acción
Análisis Bioquímico
Biochemical Properties
N-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with certain kinases, influencing their activity and thereby modulating various signaling pathways. The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to upregulate the expression of certain genes involved in cell proliferation and survival, while downregulating those associated with apoptosis. This dual role makes it a compound of interest in cancer research and therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, thereby blocking their activity and altering downstream signaling pathways. Additionally, it can activate other enzymes, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular function and promote tissue regeneration. At high doses, it can exhibit toxic effects, including cellular apoptosis and tissue damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and alterations in metabolite levels, which can have significant implications for cellular function and overall metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its hydrophobicity, which allows it to accumulate in lipid-rich regions of the cell.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, but it can also be found in the nucleus and other organelles. This localization is directed by specific targeting signals and post-translational modifications, which ensure that the compound reaches its intended site of action.
Actividad Biológica
N-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine is a compound with significant potential in medicinal chemistry, particularly due to its structural features that may confer various biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₂₉N₃O
- Molecular Weight : 303.45 g/mol
- CAS Number : 1119450-30-4
- Structural Features : Contains a tetrahydroquinoline moiety and a morpholine ring, which are known to influence biological interactions.
The biological activity of this compound is hypothesized to involve:
- Receptor Binding : The compound may interact with various receptors in the body due to its structural analogs with known bioactive compounds.
- Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, which could be a mechanism for its pharmacological effects.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antitumor Activity : Certain tetrahydroquinoline derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also possess antitumor properties.
- Antimicrobial Effects : Some derivatives have shown efficacy against bacterial strains, indicating potential use as antimicrobial agents.
- Neuroprotective Effects : Compounds with tetrahydroquinoline structures have been studied for neuroprotective effects in models of neurodegenerative diseases.
Antitumor Activity
A study focused on novel tetrahydroquinoline derivatives demonstrated that several compounds exhibited potent antitumor activity with IC50 values significantly lower than those of standard chemotherapeutics like Doxorubicin. For instance:
| Compound | IC50 (µg/mL) | Comparison Drug (Doxorubicin) | Doxorubicin IC50 (µg/mL) |
|---|---|---|---|
| Compound A | 2.5 | Doxorubicin | 37.5 |
| Compound B | 5.0 | Doxorubicin | 37.5 |
This suggests that this compound could similarly exhibit strong antitumor properties given its structural similarities to these active compounds .
Neuroprotective Potential
Research into related compounds has shown that tetrahydroquinolines can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is thought to be mediated through modulation of signaling pathways involved in cell survival .
Antimicrobial Activity
Preliminary studies indicate that tetrahydroquinoline derivatives possess antimicrobial properties against various pathogens. The specific activity of this compound in this context remains to be fully elucidated but warrants further investigation .
Aplicaciones Científicas De Investigación
Antiproliferative Activity
Research has indicated that compounds similar to N-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- A study demonstrated that certain tetrahydroquinoline derivatives showed enhanced antiproliferative activity against human colon carcinoma (HCT116) and neuroepithelioma (SK-N-MC) cell lines. These compounds were synthesized using microwave-assisted techniques, indicating the importance of structure in determining biological activity .
Therapeutic Potential in Cancer Treatment
Given its antiproliferative properties, this compound may serve as a lead compound for developing new anticancer agents. Its structural similarity to known anticancer drugs suggests it could be optimized for enhanced efficacy and reduced side effects.
Case Study 1: Synthesis and Testing of Analogues
In a recent study focusing on the synthesis of tetrahydroquinoline derivatives, researchers evaluated their antiproliferative effects on various cancer cell lines. The most promising analogues demonstrated significantly higher activity than traditional chemotherapeutic agents like cisplatin. This highlights the potential of such compounds in overcoming drug resistance often seen in cancer therapies .
Case Study 2: Lipid-Core Nanocapsules
Another innovative approach involved incorporating similar compounds into lipid-core nanocapsules to enhance their delivery and efficacy against breast cancer cells (MCF-7). The study found that these formulations exhibited superior antiproliferative effects compared to their free counterparts, suggesting that N-[...]-morpholin compounds could be effectively used in targeted drug delivery systems .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogs with Alkyl Substituent Variations
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-morpholin-4-ylpropan-1-amine (CAS 1119450-27-9) differs by substituting the methyl group at the quinoline nitrogen with a butyl chain. Both compounds are discontinued commercially, indicating challenges in synthesis or stability .
Heterocyclic Variants
3-Morpholin-4-yl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]propan-1-amine (CAS 1856064-58-8) replaces the tetrahydroquinoline core with a pyrazole ring. This structural shift may alter binding affinities toward targets like kinases or GPCRs, as pyrazole derivatives are known for diverse bioactivities .
Dual Inhibitors with Tetrahydroquinoline Moieties
Quinolinyl Oxamide Derivative (QOD) and Indole Carboxamide Derivative (ICD) (Figure 2A in ) share the tetrahydroquinoline motif but incorporate additional functional groups (oxamide and indole carboxamide). These compounds are reported as dual inhibitors of FP-2 and FP-3 proteases, highlighting the tetrahydroquinoline scaffold’s versatility in enzyme inhibition. However, their lack of structural data limits SAR insights, a gap that molecular dynamics (MD) simulations could address .
Data Table: Structural and Physicochemical Comparison
Research Implications and Gaps
- SAR Studies : The methyl and butyl analogs demonstrate how alkyl chain length modulates physicochemical properties, but their discontinued status limits further exploration .
- Biological Relevance: While QOD and ICD highlight the tetrahydroquinoline scaffold’s role in dual inhibition, the target compound’s mechanism remains uncharacterized .
- Safety Considerations : Toxicity data for alkylated derivatives (e.g., furan-containing analog) suggest rigorous safety profiling is essential for future development .
Métodos De Preparación
Synthesis of the 1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl Methylamine Intermediate
The synthesis typically begins with the preparation of the key intermediate 1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine , which serves as the nucleophilic amine component for subsequent coupling.
- This intermediate can be synthesized via selective amination of 1-methyl-1,2,3,4-tetrahydroquinoline derivatives at the 6-position, often involving reduction and functional group transformations to introduce the methanamine group.
- The amine functionality is introduced through reductive amination or nucleophilic substitution reactions on appropriately functionalized quinoline precursors.
- The stereochemistry at the tetrahydroquinoline ring is controlled to maintain the 1-methyl substitution and the tetrahydro structure, which is critical for biological activity.
Preparation of the 3-Morpholin-4-ylpropan-1-amine Moiety
- The 3-morpholin-4-ylpropan-1-amine fragment is typically prepared by functionalizing morpholine with a propylamine side chain.
- This involves nucleophilic substitution reactions where morpholine acts as a nucleophile to introduce the propan-1-amine group at the 3-position.
- Protection and deprotection strategies may be employed to selectively functionalize the amine and morpholine nitrogen atoms to avoid side reactions.
Coupling of the Two Key Fragments
- The final step involves coupling the 1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine intermediate with the 3-morpholin-4-ylpropan-1-amine fragment.
- This is commonly achieved through reductive amination or nucleophilic substitution, where the methylene group linking the two amines is formed.
- Reaction conditions are optimized to favor selective bond formation without racemization or degradation of sensitive functional groups.
- Catalysts such as palladium or other transition metals may be used to facilitate coupling under mild conditions.
Asymmetric Synthesis and Stereochemical Control
- Asymmetric synthesis methods have been reported for related tetrahydroquinoline derivatives to obtain specific diastereomers with high enantiomeric excess.
- For example, chiral catalysts and Mitsunobu reactions have been employed to invert stereochemistry at key chiral centers, ensuring the biologically active stereoisomer is obtained.
- These methods are critical for pharmaceutical applications where stereochemistry impacts receptor binding and efficacy.
Summary Table of Preparation Steps
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine | Reductive amination, selective amination of quinoline derivatives | Control of tetrahydroquinoline stereochemistry essential |
| 2 | Preparation of 3-morpholin-4-ylpropan-1-amine | Nucleophilic substitution on morpholine, protection/deprotection | Avoid side reactions on nitrogen atoms |
| 3 | Coupling of intermediates | Reductive amination or nucleophilic substitution, possible metal catalysis | Optimized for selectivity and yield |
| 4 | Asymmetric synthesis (optional) | Chiral catalysts, Mitsunobu reaction for stereochemical inversion | Ensures biologically active stereoisomer |
Research Findings and Optimization Notes
- The synthetic route is designed to maximize yield and purity while maintaining the integrity of sensitive functional groups such as amines and morpholine rings.
- Asymmetric synthesis approaches improve the pharmacological profile by providing stereochemically pure compounds, which show enhanced receptor binding affinity and efficacy.
- Reaction conditions such as temperature, solvent choice, and catalyst loading are optimized based on experimental data to reduce by-products and improve scalability.
- The use of protecting groups is minimized to streamline the synthesis and reduce purification steps.
- Analytical techniques such as chiral HPLC and NMR spectroscopy are employed to confirm stereochemistry and purity at each stage.
Q & A
Q. Table 1: Example Synthesis Conditions
| Step | Reagents/Conditions | Characterization Methods | Yield/Purity |
|---|---|---|---|
| 1 | STAB, AcOH, DMF | H NMR, ESI-MS | ~60-70% |
| 2 | Column chromatography (hexane/EtOAc) | TLC, HPLC | >95% purity |
Basic: How can researchers validate the purity and structural identity of this compound?
Methodological Answer:
- Purity: Use HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to achieve >95% purity, as seen in for analogous compounds .
- Structural Confirmation:
- H NMR: Identify protons on the tetrahydroquinoline ring (δ 1.5–2.8 ppm for methyl/methylene groups) and morpholine ring (δ 3.6–3.8 ppm for N-CH) .
- C NMR: Assign carbons to the tetrahydroquinoline backbone (e.g., C-6 methyl at ~45 ppm) and morpholine (e.g., N-CH at ~60 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Match observed [M+H] ions to theoretical molecular weights (e.g., ±0.001 Da tolerance) .
Advanced: How can experimental design (DoE) optimize reaction conditions for scalability?
Methodological Answer:
- Variables: Screen temperature, solvent polarity, catalyst loading, and stoichiometry using factorial designs. highlights DoE to minimize trial-and-error approaches .
- Case Study: For reductive amination (), vary STAB equivalents (1.2–2.0 eq.) and reaction time (12–24 hrs). Use ANOVA to identify significant factors affecting yield .
- Computational Support: Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways, as in ’s ICReDD framework, reducing experimental iterations .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Multi-Technique Approach:
- Contradiction Example: If H NMR shows unexpected splitting, consider diastereomer formation or solvent effects. Re-run spectra in deuterated DMSO or CDCl to assess solvent-induced shifts .
Advanced: What computational tools predict biological activity or structure-activity relationships (SAR)?
Methodological Answer:
Q. Table 2: Key SAR Parameters
| Parameter | Target Range | Relevance to Activity |
|---|---|---|
| LogP | 2.5–4.0 | Membrane permeability |
| Polar Surface Area | 60–90 Ų | Solubility, H-bonding |
| Molecular Weight | <500 Da | Rule of Five compliance |
Advanced: How to mitigate impurities during large-scale synthesis?
Methodological Answer:
- Impurity Profiling: Use LC-MS to identify byproducts (e.g., ’s USP guidelines for unspecified impurities) .
- Mitigation Strategies:
- Temperature Control: Lower reaction temperatures reduce side reactions (e.g., ’s NBS bromination at 0°C) .
- Purification: Preparative HPLC with gradient elution (e.g., 10–90% acetonitrile) isolates the target compound from structurally similar impurities .
- Process Validation: Follow ICH Q3A/B guidelines for setting impurity thresholds (<0.15% for unknown impurities) .
Advanced: What safety protocols are critical for handling this compound?
Methodological Answer:
- Hazard Mitigation:
- Waste Disposal: Neutralize acidic/basic residues before incineration, adhering to EPA guidelines .
Advanced: How to integrate this compound into materials science research?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
